molecular formula C12H20O3 B1296627 6-Cyclohexyl-6-oxohexanoic acid CAS No. 20606-25-1

6-Cyclohexyl-6-oxohexanoic acid

Cat. No. B1296627
CAS RN: 20606-25-1
M. Wt: 212.28 g/mol
InChI Key: ITWAGYWPYYIURG-UHFFFAOYSA-N
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Description

6-Cyclohexyl-6-oxohexanoic acid is a compound with the molecular formula C12H20O3 . It has a molecular weight of 212.28 g/mol . The IUPAC name for this compound is 6-cyclohexyl-6-oxohexanoic acid .


Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-6-oxohexanoic acid can be represented by the InChI string: InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15) . The Canonical SMILES representation is C1CCC(CC1)C(=O)CCCCC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Cyclohexyl-6-oxohexanoic acid include a molecular weight of 212.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 . The exact mass is 212.14124450 g/mol and the monoisotopic mass is also 212.14124450 g/mol . The topological polar surface area is 54.4 Ų .

Scientific Research Applications

Catalytic Oxidation Studies

6-Cyclohexyl-6-oxohexanoic acid, a derivative of cyclohexanone and similar compounds, has been studied in the context of catalytic oxidation. Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, catalyzed by vanadium-containing heteropolyanions, leading to the formation of various acids including 6-oxoheptanoic acid (Atlamsani, A., Brégeault, J., & Ziyad, M., 1993). This research sheds light on the potential applications of these compounds in industrial oxidation processes.

Mass Spectrometry and Fragmentation Studies

Kanawati et al. (2007) conducted a study focusing on the mass spectrometric characterization and ion fragmentation mechanisms of small oxocarboxylic acids, including 6-oxoheptanoic acid, using electrospray ionization coupled with mass spectrometry. This research provides insights into the analytical applications of 6-oxoheptanoic acid in chemistry and biochemistry (Kanawati, B., Joniec, S., Winterhalter, R., & Moortgat, G., 2007).

Applications in Biomimetic Catalytic Oxidation

Research by Deng Wei (2009) on the separation and analysis of mixtures from biomimetic catalytic oxidation of cyclohexane includes the study of 6-oxohexanoic acid. This work is significant in understanding the role of such compounds in biomimetic catalysis and their potential industrial applications (Deng Wei, 2009).

properties

IUPAC Name

6-cyclohexyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWAGYWPYYIURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339707
Record name 6-Cyclohexyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-6-oxohexanoic acid

CAS RN

20606-25-1
Record name 6-Cyclohexyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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